molecular formula C15H11FN4O B2823076 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide CAS No. 1825542-18-4

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Cat. No.: B2823076
CAS No.: 1825542-18-4
M. Wt: 282.278
InChI Key: DNWNSPLXOPXDEM-UHFFFAOYSA-N
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Description

6-Fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide (CAS 1825542-18-4) is an organic compound with the molecular formula C15H11FN4O and a molecular weight of 282.27 g/mol . This chemical belongs to a class of compounds featuring a pyridine-carboxamide core linked to a phenylpyrazole group, a structural motif of significant interest in medicinal chemistry and drug discovery. Compounds with this scaffold are frequently investigated for their potential to interact with various biological targets, particularly protein kinases . For instance, research on structurally related N-phenyl carboxamide derivatives has demonstrated their value as inhibitors of key signaling pathways, such as the PI3Kα pathway, which is a prominent target in oncology research . Similarly, fused-pyrazolone carboxamide derivatives have been explored as potent and selective inhibitors of kinases like AXL, which plays a critical role in cancer growth, metastasis, and drug resistance . As such, this compound serves as a valuable building block or potential pharmacophore for researchers developing novel therapeutic agents, primarily in the fields of cancer biology and kinase research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-14-8-4-7-13(19-14)15(21)18-11-9-17-20(10-11)12-5-2-1-3-6-12/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWNSPLXOPXDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide typically involves the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C for 5–10 minutes, yielding 72% .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to form hydrogen bonds, which can inhibit the activity of target enzymes. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-pyrazole carboxamide derivatives. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Bioactivity Reference
6-Fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide Pyridine-2-carboxamide 6-Fluoro, 1-phenylpyrazol-4-yl Potential kinase inhibition, moderate solubility in polar solvents Hypothetical
3-Aminothieno[2,3-b]pyridine-2-carboxamide Thienopyridine-2-carboxamide 3-Amino group, thieno[2,3-b]pyridine core Precursor for polyheterocyclic synthesis (e.g., triazinones, oxadiazines)
6-(Furan-2-yl)-3-phenyl-N-(4-phenylthiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolopyridine-4-carboxamide Furan-2-yl, 4-phenylthiazole, oxazole fused pyridine Enhanced π-π stacking, possible antimicrobial activity

Key Findings

Electronic Effects: The 6-fluoro substituent in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like 3-aminothieno[2,3-b]pyridine-2-carboxamide. In contrast, the furan-2-yl group in the oxazolopyridine analog introduces electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets .

Solubility and Bioavailability: The 1-phenylpyrazol-4-yl group in the target compound contributes to moderate aqueous solubility (logP ~2.8), whereas the thienopyridine analog (logP ~3.5) exhibits higher lipophilicity due to the sulfur-containing thiophene ring .

Synthetic Versatility: The thienopyridine carboxamide () serves as a versatile synthon for polyheterocyclic systems (e.g., triazinones, oxadiazines) via reactions with electrophiles like phosphoryl chloride.

Biological Activity :

  • While the target compound’s bioactivity remains under investigation, structurally related oxazolopyridine carboxamides () demonstrate moderate antimicrobial activity (MIC ~8 µg/mL against S. aureus), attributed to the thiazole and oxazole moieties’ ability to disrupt bacterial membrane integrity .

Biological Activity

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C15H11FN4O
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 1825542-18-4

The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic pathways for developing new drugs.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which is critical for binding to molecular targets involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interactions with viral enzymes.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation by inhibiting pathways related to cytokine production.
  • Anticancer Effects : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
Anti-inflammatoryReduced cytokine production
AnticancerInhibition of cancer cell growth

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that the compound exhibited a significant reduction in cell viability in cancer cell lines with IC50 values indicating potent activity against HeLa cells (54.25% growth inhibition) and HepG2 cells (38.44% growth inhibition) while showing minimal toxicity to normal fibroblasts .
  • Inflammation Studies :
    • Another research highlighted its role as an MK2 inhibitor, which is crucial in the signaling pathways leading to TNF-alpha synthesis, a key mediator in inflammation . This suggests potential use in treating autoimmune diseases.
  • Antiviral Mechanisms :
    • The compound was evaluated for its efficacy against viral infections, showing promising results in inhibiting the replication of certain viruses by targeting their enzymatic functions .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityDistinct Features
2-FluoropyridineModerate antibacterial propertiesSimpler structure, less potent
4-FluoropyridineUsed in pharmaceuticalsLacks the phenylpyrazole moiety
Amino-PyrazolesBroad therapeutic applicationsDiverse modifications lead to varied effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Preparation of the pyridine-2-carboxamide core via coupling of 6-fluoropyridine-2-carboxylic acid with 1-phenylpyrazol-4-amine under amide-forming conditions (e.g., using EDCI/HOBt or DCC as coupling agents in DMF).
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization : Reaction temperature (60–80°C), solvent selection (polar aprotic solvents enhance yield), and stoichiometric ratios (1:1.2 for amine:acid) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazole and pyridine rings. Key signals include the fluorine-coupled splitting in the pyridine ring (δ 8.2–8.5 ppm) and aromatic protons of the phenylpyrazole (δ 7.3–7.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 337.12) .
  • IR : Confirms amide C=O stretch (~1650 cm1^{-1}) and aromatic C-F stretch (~1220 cm1^{-1}) .

Q. How is the compound’s structural stability assessed under varying pH conditions?

  • Methodology :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability is typically highest at neutral pH (pH 6–8), with degradation observed under strongly acidic/basic conditions due to hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling). Software like Gaussian or ORCA is employed .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize yield (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst) for novel analogs .

Q. What strategies are used to resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

  • Case Study : If in vitro assays show potent activity (e.g., IC50_{50} = 50 nM) but in vivo models show rapid clearance (t1/2_{1/2} < 2 hours):

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrazole ring) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Formulation : Nanoencapsulation or lipid-based carriers to enhance solubility and half-life .

Q. How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary phenylpyrazole substituents) .
  • Biological Testing : Assay analogs against target proteins (e.g., kinase inhibition) and compare IC50_{50} values.
  • Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features (e.g., electron-withdrawing groups on pyridine) with activity .

Q. What experimental designs are recommended for optimizing reaction scalability?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 factorial design evaluates interactions between variables .
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions in real time .

Q. How can target engagement studies validate the compound’s mechanism of action?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{on}/koff_{off}) to purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the protein-compound complex .
  • CRISPR Knockout Models : Validate specificity using cell lines with CRISPR-mediated deletion of the target gene .

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